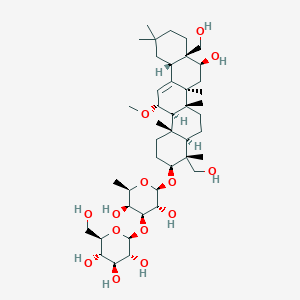

Saikosaponin B3

Description

Properties

IUPAC Name |

(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5S,6R)-2-[[(3S,4R,4aR,6aR,6bS,8S,8aS,12aS,14R,14aR,14bS)-8-hydroxy-4,8a-bis(hydroxymethyl)-14-methoxy-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,5-dihydroxy-6-methyloxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C43H72O14/c1-21-29(48)34(57-36-32(51)31(50)30(49)25(18-44)55-36)33(52)37(54-21)56-28-10-11-39(4)26(40(28,5)19-45)9-12-41(6)35(39)24(53-8)15-22-23-16-38(2,3)13-14-43(23,20-46)27(47)17-42(22,41)7/h15,21,23-37,44-52H,9-14,16-20H2,1-8H3/t21-,23+,24-,25-,26-,27+,28+,29+,30-,31+,32-,33-,34+,35-,36+,37+,39+,40+,41-,42-,43-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLQYFMRUYWFXGT-ZGFARVGISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2CCC3(C(C2(C)CO)CCC4(C3C(C=C5C4(CC(C6(C5CC(CC6)(C)C)CO)O)C)OC)C)C)O)OC7C(C(C(C(O7)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@H]2CC[C@]3([C@H]([C@]2(C)CO)CC[C@@]4([C@@H]3[C@@H](C=C5[C@]4(C[C@@H]([C@@]6([C@H]5CC(CC6)(C)C)CO)O)C)OC)C)C)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C43H72O14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601316913 | |

| Record name | Saikosaponin B3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601316913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

813.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58316-42-0 | |

| Record name | Saikosaponin B3 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58316-42-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Saikosaponin B3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601316913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Saikosaponin B3: A Technical Guide to its Anti-inflammatory Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inflammation is a fundamental biological process in response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a crucial component of the innate immune response, chronic inflammation can lead to a variety of diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. Saikosaponins, a group of oleanane-type triterpenoid saponins isolated from the roots of Bupleurum species, have long been a cornerstone of traditional medicine for their anti-inflammatory properties. Among these, Saikosaponin B3 (SSB3) is emerging as a compound of interest for its potential therapeutic applications. This technical guide provides an in-depth overview of the core mechanism of action of this compound in inflammation, with a focus on its molecular targets and modulation of key signaling pathways. Due to the limited specific research on this compound, this guide will also draw upon the well-documented mechanisms of other major saikosaponins, such as Saikosaponin A (SSa) and Saikosaponin D (SSd), to provide a comprehensive understanding of this class of compounds.

Core Anti-inflammatory Mechanisms

The anti-inflammatory effects of saikosaponins, including this compound, are multi-faceted, involving the modulation of several key signaling pathways and cellular processes that are central to the inflammatory response. The primary mechanisms include the inhibition of pro-inflammatory mediators, suppression of leukocyte adhesion and infiltration, and regulation of intracellular signaling cascades.

Inhibition of Selectin-Mediated Cell Adhesion

One of the initial steps in the inflammatory response is the adhesion of leukocytes to the vascular endothelium, a process mediated by cell adhesion molecules, including selectins. Saikosaponin D, a closely related compound to this compound, has been shown to inhibit the interaction of selectins (E, L, and P) with the human monocytic cell line THP-1.[1][2] This inhibition prevents the initial tethering and rolling of leukocytes on the endothelial surface, thereby reducing their extravasation into inflamed tissues.

Modulation of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammatory gene expression. In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[3][4] Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the transcription of genes encoding pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β), chemokines, and enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[4][5]

Saikosaponins, particularly SSa and SSd, have been demonstrated to potently suppress the activation of the NF-κB pathway.[5][6] They achieve this by inhibiting the phosphorylation and subsequent degradation of IκBα, which in turn prevents the nuclear translocation of the p65 subunit of NF-κB.[5][6] This inhibitory action leads to a significant reduction in the production of a wide range of pro-inflammatory mediators.

Attenuation of the MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway, comprising cascades such as ERK1/2, JNK, and p38 MAPK, plays a crucial role in transducing extracellular signals into cellular responses, including inflammation.[7] Activation of these kinases leads to the phosphorylation of various transcription factors that regulate the expression of inflammatory genes. Saikosaponin A has been shown to inhibit the phosphorylation of p38 MAPK, JNK, and ERK in LPS-stimulated macrophages.[6] By downregulating the activation of these key upstream kinases, saikosaponins can effectively dampen the inflammatory response.

Inhibition of the NLRP3 Inflammasome

The NLRP3 inflammasome is a multi-protein complex that, upon activation by various stimuli, triggers the maturation and secretion of the pro-inflammatory cytokines IL-1β and IL-18.[8] Dysregulation of the NLRP3 inflammasome is implicated in a variety of inflammatory diseases. Saikosaponin D has been reported to alleviate inflammation by promoting the ubiquitination of NLRP3, which leads to its degradation and subsequent inhibition of inflammasome activation.[8] This mechanism highlights a distinct and critical target for the anti-inflammatory action of saikosaponins.

Quantitative Data Summary

The following tables summarize the available quantitative data on the anti-inflammatory effects of saikosaponins. It is important to note that specific data for this compound is limited, and much of the detailed mechanistic data comes from studies on Saikosaponin A and D.

Table 1: Inhibitory Concentrations (IC50) of Saikosaponins

| Compound | Target | Cell Line/Assay | IC50 (µM) | Reference |

| Saikosaponin D | E-selectin-mediated cell adhesion | THP-1 cells | 1.8 | [1][2] |

| Saikosaponin D | L-selectin-mediated cell adhesion | THP-1 cells | 3.0 | [1][2] |

| Saikosaponin D | P-selectin-mediated cell adhesion | THP-1 cells | 4.3 | [1][2] |

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to evaluate the anti-inflammatory effects of compounds like this compound.

Cell Culture and LPS Stimulation

-

Cell Line: RAW 264.7 murine macrophage cell line.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.

-

LPS Stimulation: For inflammatory stimulation, RAW 264.7 cells are seeded in appropriate plates (e.g., 96-well or 6-well plates) and allowed to adhere overnight. The cells are then pre-treated with various concentrations of this compound for 1-2 hours, followed by stimulation with lipopolysaccharide (LPS) from E. coli (typically 100 ng/mL to 1 µg/mL) for a specified duration (e.g., 6-24 hours) depending on the endpoint being measured.[9][10]

Cytokine Measurement by ELISA

-

Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in cell culture supernatants or serum samples.

-

Procedure:

-

Collect cell culture supernatants after LPS stimulation.

-

Use commercially available ELISA kits for the specific cytokine of interest.

-

Follow the manufacturer's instructions, which typically involve coating a 96-well plate with a capture antibody, adding the samples and standards, followed by the addition of a detection antibody, a substrate, and a stop solution.

-

Measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

-

Calculate the cytokine concentrations based on a standard curve.[9][11]

-

Western Blot Analysis for Signaling Proteins

-

Principle: Western blotting is used to detect and quantify the expression and phosphorylation status of key proteins in signaling pathways like NF-κB and MAPK.

-

Procedure:

-

Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.[9]

-

Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

Separate equal amounts of protein (e.g., 20-40 µg) by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[12]

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against the target proteins (e.g., p-IκBα, IκBα, p-p65, p65, p-ERK, ERK, p-JNK, JNK, p-p38, p38, and a loading control like β-actin or GAPDH) overnight at 4°C.[13][14]

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) reagent and an imaging system.

-

Quantify the band intensities using densitometry software.

-

In Vivo Anti-inflammatory Assays

-

Carrageenan-Induced Paw Edema in Rodents:

-

Administer this compound or a vehicle control to rodents (rats or mice) via an appropriate route (e.g., oral gavage or intraperitoneal injection).[15][16]

-

After a set period (e.g., 30-60 minutes), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw.[15][16][17]

-

Measure the paw volume or thickness at regular intervals (e.g., 1, 2, 3, and 4 hours) using a plethysmometer or calipers.[15][16][17]

-

Calculate the percentage of edema inhibition compared to the vehicle-treated group.[16]

-

-

Acetic Acid-Induced Vascular Permeability in Mice:

-

Administer this compound or a vehicle control to mice.[18]

-

After 30-60 minutes, inject Evans blue dye (e.g., 0.5% in saline) intravenously.[18]

-

After a short interval (e.g., 5-10 minutes), inject a 0.6% solution of acetic acid intraperitoneally.[18]

-

After a set time (e.g., 20-30 minutes), sacrifice the animals and collect the peritoneal fluid by washing the peritoneal cavity with saline.[18]

-

Centrifuge the peritoneal fluid and measure the absorbance of the supernatant at a wavelength corresponding to Evans blue (e.g., 620 nm) to quantify the dye leakage, which is indicative of vascular permeability.[18]

-

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways modulated by saikosaponins and a general experimental workflow for assessing their anti-inflammatory activity.

Caption: General experimental workflow for evaluating the anti-inflammatory effects of this compound.

References

- 1. Saikosaponin D Isolated from Bupleurum falcatum Inhibits Selectin-Mediated Cell Adhesion - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Saikosaponin D isolated from Bupleurum falcatum inhibits selectin-mediated cell adhesion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Saikosaponin A mediates the inflammatory response by inhibiting the MAPK and NF-κB pathways in LPS-stimulated RAW 264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Saikosaponin A mediates the inflammatory response by inhibiting the MAPK and NF-κB pathways in LPS-stimulated RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Mechanism of the effect of saikosaponin on atherosclerosis in vitro is based on the MAPK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Saikosaponin-d alleviates depression by promoting NLRP3 ubiquitination and inhibiting inflammasome activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Anti-Inflammatory Activity and ROS Regulation Effect of Sinapaldehyde in LPS-Stimulated RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Anti-Inflammatory Effects of 6-Methylcoumarin in LPS-Stimulated RAW 264.7 Macrophages via Regulation of MAPK and NF-κB Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synergistic effects of notoginsenoside R1 and saikosaponin B2 in atherosclerosis: A novel approach targeting PI3K/AKT/mTOR pathway and macrophage autophagy | PLOS One [journals.plos.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. pubcompare.ai [pubcompare.ai]

- 16. 2.7. Carrageenan-induced paw edema assay [bio-protocol.org]

- 17. inotiv.com [inotiv.com]

- 18. 2.7. Acetic Acid-Induced Vascular Permeability [bio-protocol.org]

Pharmacological Properties of Saikosaponin B3: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Saikosaponin B3 is a triterpenoid saponin isolated from the roots of Bupleurum falcatum L.. While the pharmacological activities of other saikosaponins, such as Saikosaponin A and D, have been extensively studied, this compound remains a less-characterized member of this family. This technical guide provides a comprehensive overview of the currently available scientific literature on the pharmacological properties of this compound. The primary reported activities include an analgesic effect and the inhibition of adrenocorticotropic hormone (ACTH)-induced lipolysis. In contrast to some other saikosaponins, this compound has been shown to have a negligible effect on selectin-mediated cell adhesion, a key process in inflammation. This guide presents available quantitative data, detailed experimental methodologies from cited studies, and visual representations of relevant pathways and workflows to facilitate a deeper understanding of this compound for research and drug development purposes.

Introduction

Saikosaponins, a diverse group of oleanane-type triterpenoid saponins extracted from the roots of Bupleurum species, are known for a wide range of pharmacological effects, including anti-inflammatory, anti-cancer, and immunomodulatory activities.[1][2][3] While significant research has focused on major constituents like Saikosaponin A and Saikosaponin D, other analogues such as this compound (CAS 58316-42-0) are less well-understood.[4][5][] This document aims to consolidate the existing knowledge on the pharmacological properties of this compound, with a focus on its distinct biological activities.

Pharmacological Activities

Analgesic Effect

Inhibition of ACTH-Induced Lipolysis

A study by Kimura et al. (1980) investigated the effects of various saikosaponins on the metabolic actions in fat cells.[8] The abstract of this study indicates that this compound was among the saikosaponins that selectively inhibited ACTH-induced lipolysis. This suggests a potential role for this compound in modulating metabolic processes, specifically fat breakdown stimulated by ACTH. The full details of the experimental protocol and quantitative data are not available in the public domain.

Anti-Inflammatory Activity: Role in Cell Adhesion

Contrary to the general anti-inflammatory properties attributed to the saikosaponin class, a study by Jang et al. (2014) demonstrated that this compound has a negligible effect on selectin-mediated cell adhesion, a critical step in the inflammatory cascade.

The study found that this compound (referred to as compound 1 in the publication) exhibited less than 10% inhibition of E-selectin-mediated cell adhesion at a concentration of 10 µM. This was in stark contrast to Saikosaponin D, which showed significant inhibitory activity.

| Compound | Target | Assay | Concentration | % Inhibition |

| This compound | E-selectin | Cell Adhesion Assay | 10 µM | < 10% |

Experimental Protocols

Selectin-Mediated Cell Adhesion Assay (Jang et al., 2014)

This protocol describes the methodology used to assess the inhibitory effect of this compound on the interaction between leukocytes and selectins.

Workflow:

Detailed Steps:

-

Plate Coating: 96-well plates were coated with recombinant human E-selectin.

-

Blocking: The wells were blocked with a solution of 1% bovine serum albumin (BSA) to prevent non-specific binding.

-

Cell Labeling: Human monocytic THP-1 cells were labeled with a fluorescent dye.

-

Treatment: The labeled THP-1 cells were added to the E-selectin-coated wells in the presence or absence of this compound (10 µM).

-

Incubation: The plates were incubated to allow for cell adhesion.

-

Washing: Non-adherent cells were removed by washing.

-

Quantification: The fluorescence of the remaining adherent cells was measured using a fluorescence plate reader. The percentage of inhibition was calculated by comparing the fluorescence in the treated wells to that in the untreated control wells.

Signaling Pathways

Currently, there is a significant lack of specific information in the peer-reviewed literature regarding the signaling pathways directly modulated by this compound. While commercial suppliers suggest that this compound may inhibit the NF-κB pathway and modulate cytokine production, these claims are not yet substantiated by detailed experimental studies in readily available scientific literature.[4] The majority of research on saikosaponin-mediated signaling has focused on Saikosaponins A and D, which have been shown to impact pathways such as NF-κB and MAPK.[9][10][11]

Discussion and Future Directions

The pharmacological profile of this compound is still largely undefined. The existing data points to potential analgesic and metabolic effects, but the primary research from the 1980s that first described these activities requires re-examination and modern validation. The clear finding that this compound does not significantly inhibit selectin-mediated cell adhesion distinguishes it from other saikosaponins and suggests a more nuanced role in biological systems than a general anti-inflammatory agent.

Future research should focus on:

-

Replicating and extending the early studies on the analgesic and lipolytic effects of this compound to provide robust quantitative data and detailed mechanistic insights.

-

Investigating the specific molecular targets of this compound to understand its mechanism of action.

-

Exploring other potential pharmacological activities beyond those already reported, including its effects on the central nervous system and metabolic pathways.

-

Elucidating the signaling pathways modulated by this compound through modern molecular and cellular biology techniques.

Conclusion

This compound is a naturally occurring compound with preliminary evidence of analgesic and metabolic modulatory properties. However, a significant gap in the scientific literature exists regarding its detailed pharmacological mechanisms and quantitative effects. The finding that it lacks significant activity in inhibiting selectin-mediated cell adhesion suggests a pharmacological profile distinct from other well-studied saikosaponins. Further in-depth research is warranted to fully characterize the therapeutic potential of this compound.

References

- 1. Saikosaponins: a review of pharmacological effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. A comprehensive review and perspectives on pharmacology and toxicology of saikosaponins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | 58316-42-0 | ICA31642 | Biosynth [biosynth.com]

- 5. CAS 58316-42-0: this compound | CymitQuimica [cymitquimica.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Purification of saponin compounds in Bupleurum falcatum by solvent partitioning and preparative LC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. A systematic review of the active saikosaponins and extracts isolated from Radix Bupleuri and their applications - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Saikosaponins Targeting Programmed Cell Death as Anticancer Agents: Mechanisms and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

Saikosaponin B3: A Technical Guide to Its Natural Sources, Quantification, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Saikosaponin B3, a triterpenoid saponin, is a significant bioactive compound predominantly found in the roots of various Bupleurum species. Esteemed in traditional medicine, particularly in East Asia, this phytochemical is the subject of growing scientific interest due to its potential therapeutic applications, including anti-inflammatory and analgesic effects. This technical guide provides an in-depth overview of the natural occurrence of this compound, detailed experimental protocols for its extraction and quantification, and an exploration of its likely mechanism of action through key signaling pathways. All quantitative data are presented in structured tables, and complex biological and experimental workflows are visualized using Graphviz diagrams to facilitate clear understanding and application in a research and development setting.

Natural Occurrence and Sourcing

This compound is primarily isolated from the roots of plants belonging to the genus Bupleurum, a member of the Apiaceae family. These perennial herbs are widely distributed across the northern hemisphere. The concentration of this compound, along with other saikosaponins, can vary significantly depending on the Bupleurum species, the specific part of the plant, geographical location, and cultivation conditions.

Primary Plant Sources

The most well-documented sources of this compound are:

-

Bupleurum falcatum : This species is one of the most commonly cited sources for the isolation of this compound.[1] The roots of B. falcatum are a rich source of a variety of saikosaponins.

-

Bupleurum chinense : Another prominent species used in traditional Chinese medicine, the roots of B. chinense also contain this compound.

While other Bupleurum species may contain this compound, B. falcatum and B. chinense are the most extensively studied and utilized for its extraction.

Quantitative Analysis of this compound

Quantitative data for this compound is less abundant in the literature compared to major saikosaponins like saikosaponin A and D. However, studies involving the simultaneous determination of multiple saikosaponins provide some insights. The content of saikosaponin derivatives is generally higher in 70% ethanol extracts compared to water extracts.[1]

| Plant Species | Plant Part | This compound Content | Reference |

| Bupleurum falcatum | Root | Present, quantifiable by HPLC-ELSD. Higher yield with 70% ethanol extraction. Specific percentage not detailed in the study. | [Choi et al., 2021][1] |

Note: The table highlights the need for further quantitative studies to establish a more precise concentration range of this compound in various Bupleurum species.

Experimental Protocols

Extraction and Isolation of this compound from Bupleurum falcatum Roots

This protocol is based on methodologies described for the isolation of saikosaponins from Bupleurum falcatum.

Objective: To extract and isolate this compound from the dried roots of Bupleurum falcatum.

Materials and Reagents:

-

Dried roots of Bupleurum falcatum

-

Methanol (MeOH)

-

Chloroform (CHCl₃)

-

Distilled water

-

Silica gel (230–400 mesh)

-

Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)

-

Developing solvents for TLC and column chromatography

-

Rotary evaporator

-

Chromatography columns

Procedure:

-

Extraction:

-

Grind the dried roots of Bupleurum falcatum to a coarse powder.

-

Macerate the powdered roots with methanol at room temperature for an extended period (e.g., 7 days), ensuring a sufficient solvent-to-solid ratio.

-

Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude methanol extract.

-

-

Solvent Partitioning:

-

Suspend the crude methanol extract in distilled water.

-

Perform liquid-liquid partitioning with chloroform to separate compounds based on polarity. Collect the chloroform fraction, which will contain the saikosaponins.

-

Evaporate the chloroform fraction to dryness.

-

-

Silica Gel Column Chromatography:

-

Pack a chromatography column with silica gel slurried in a non-polar solvent (e.g., chloroform).

-

Dissolve the dried chloroform extract in a minimal amount of the initial mobile phase and load it onto the column.

-

Elute the column with a gradient of increasing polarity, for example, a chloroform-methanol mixture. Start with 100% chloroform and gradually increase the proportion of methanol.

-

Collect fractions and monitor the separation using TLC.

-

-

Fraction Analysis and Isolation:

-

Spot the collected fractions on TLC plates and develop them in an appropriate solvent system.

-

Visualize the spots under UV light or by staining (e.g., with a vanillin-sulfuric acid reagent).

-

Pool the fractions containing the compound with the same retention factor (Rf) as a this compound standard.

-

Further purify the pooled fractions using repeated column chromatography or preparative HPLC to obtain pure this compound.

-

Caption: Workflow for the extraction and isolation of this compound.

Quantification of this compound using HPLC-ELSD

High-Performance Liquid Chromatography coupled with an Evaporative Light Scattering Detector (HPLC-ELSD) is a suitable method for the quantitative analysis of this compound, which lacks a strong UV chromophore.[1]

Objective: To quantify the amount of this compound in a plant extract.

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system with a gradient pump, autosampler, and column oven.

-

Detector: Evaporative Light Scattering Detector (ELSD).

-

Column: A C18 reversed-phase column (e.g., YMC Pack Pro C18).

-

Mobile Phase: A gradient of acetonitrile and water.

-

Flow Rate: Approximately 1.1 mL/min.

-

Column Temperature: Maintained at a constant temperature (e.g., 30°C).

-

ELSD Settings: Nebulizer temperature and gas flow should be optimized for the specific instrument and mobile phase.

Procedure:

-

Standard Preparation:

-

Prepare a stock solution of pure this compound standard of a known concentration in methanol.

-

Create a series of calibration standards by diluting the stock solution to different concentrations.

-

-

Sample Preparation:

-

Prepare the plant extract as described in the extraction protocol (a 70% ethanol extract is recommended for higher yield).[1]

-

Dissolve a known weight of the dried extract in the initial mobile phase.

-

Filter the sample solution through a 0.45 µm syringe filter before injection.

-

-

Chromatographic Analysis:

-

Inject the calibration standards into the HPLC system to construct a calibration curve (log peak area vs. log concentration).

-

Inject the prepared sample solution.

-

Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.

-

-

Quantification:

-

Determine the peak area of this compound in the sample chromatogram.

-

Calculate the concentration of this compound in the sample using the calibration curve.

-

Express the final content as a percentage or mg/g of the dried plant material.

-

Biological Activity and Signaling Pathways

While the specific signaling pathways for this compound are not as extensively studied as those for other saikosaponins like A and D, the existing body of research on saikosaponins provides a strong indication of its likely mechanisms of action, particularly in the context of inflammation.

Anti-inflammatory Mechanism of Action

Saikosaponins, as a class of compounds, are known to exert their anti-inflammatory effects by modulating key signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[2][3][4] It is highly probable that this compound shares this mechanism.

NF-κB Signaling Pathway: The NF-κB pathway is a central regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitory protein, IκBα. Upon stimulation by pro-inflammatory signals (e.g., lipopolysaccharide, LPS), IκBα is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes, including those for cytokines (e.g., TNF-α, IL-6) and enzymes like iNOS and COX-2. Saikosaponins have been shown to inhibit the degradation of IκBα, thereby preventing NF-κB activation.[3][5]

MAPK Signaling Pathway: The MAPK pathway is another crucial signaling cascade involved in inflammation. It consists of several kinases, including p38, JNK, and ERK. Activation of these kinases leads to the downstream activation of transcription factors that also promote the expression of inflammatory mediators. Saikosaponins have been demonstrated to inhibit the phosphorylation of p38, JNK, and ERK, thus dampening the inflammatory response.[2][4]

Caption: Probable anti-inflammatory signaling pathway of this compound.

Conclusion

This compound is a valuable bioactive compound with significant therapeutic potential, primarily sourced from the roots of Bupleurum species. This guide has provided a comprehensive overview of its natural occurrence, detailed methodologies for its extraction and quantification, and a summary of its likely anti-inflammatory mechanism of action through the NF-κB and MAPK signaling pathways. Further research is warranted to establish more precise quantitative data for this compound across a wider range of Bupleurum species and to definitively elucidate its specific interactions with cellular signaling components. The protocols and information presented herein offer a solid foundation for researchers and drug development professionals to advance the scientific understanding and potential clinical applications of this promising natural product.

References

- 1. Simultaneous determination of saikosaponin derivatives in Bupleurum falcatum by HPLC-ELSD analysis using different extraction methods -Journal of Applied Biological Chemistry | Korea Science [koreascience.kr]

- 2. Mechanism of the effect of saikosaponin on atherosclerosis in vitro is based on the MAPK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Saikosaponin a and its epimer saikosaponin d exhibit anti-inflammatory activity by suppressing activation of NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Saikosaponin A mediates the inflammatory response by inhibiting the MAPK and NF-κB pathways in LPS-stimulated RAW 264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Saikosaponin B2 Suppresses Inflammatory Responses Through IKK/IκBα/NF-κB Signaling Inactivation in LPS-Induced RAW 264.7 Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Enduring Legacy of Saikosaponins from Bupleurum falcatum: A Technical Guide

A deep dive into the historical journey, chemical characterization, and pharmacological significance of saikosaponins, the flagship bioactive compounds of Bupleurum falcatum. This guide is tailored for researchers, scientists, and professionals in drug development, offering a comprehensive overview of the discovery, isolation, and therapeutic potential of these remarkable triterpenoid saponins.

A Historical Perspective: From Traditional Medicine to Modern Phytochemistry

The story of saikosaponins is deeply rooted in the long-standing use of Bupleurum falcatum in Traditional Chinese Medicine (TCM). For centuries, the dried roots of this plant, known as Chai Hu, have been a cornerstone of numerous herbal formulations prescribed to address a wide array of ailments, including fever, inflammation, and liver disorders. The earliest documented use of Chai Hu can be traced back to ancient Chinese medical texts, where its therapeutic properties were meticulously recorded.

The modern scientific exploration of Bupleurum falcatum began in the mid-20th century, as researchers sought to identify the chemical constituents responsible for its observed medicinal effects. Early phytochemical investigations led to the isolation of a class of triterpenoid saponins, which were subsequently named "saikosaponins". These initial studies marked a pivotal moment, shifting the understanding of this traditional remedy from an empirical art to a science-based discipline. The pioneering work of Japanese scientists, including Shibata and his colleagues in the 1960s and 70s, was instrumental in the initial isolation and structural elucidation of the major saikosaponins, laying the groundwork for decades of subsequent research.

The Chemical Landscape of Saikosaponins in Bupleurum falcatum

Saikosaponins are a diverse group of oleanane-type triterpenoid saponins. The structural backbone of these molecules is a pentacyclic triterpene aglycone, to which one or more sugar chains are attached. The major and most studied saikosaponins isolated from Bupleurum falcatum include saikosaponin A, B, C, and D. The subtle variations in their chemical structures, particularly in the aglycone and the composition of the sugar moieties, give rise to a wide spectrum of biological activities.

Structural Elucidation: The Role of Spectroscopic Techniques

The determination of the complex structures of saikosaponins has been made possible through the application of advanced spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy, including 1H NMR, 13C NMR, and 2D-NMR experiments (COSY, HSQC, HMBC), has been crucial in establishing the connectivity of atoms and the stereochemistry of these molecules. High-Resolution Mass Spectrometry (HR-MS) has provided precise molecular weight information and has been instrumental in elucidating the fragmentation patterns, which helps in identifying and differentiating various saikosaponins.

Quantitative Analysis of Saikosaponins

The concentration of saikosaponins in Bupleurum falcatum can vary depending on factors such as the plant part, geographical origin, and cultivation conditions. Accurate quantification of these compounds is essential for quality control and for understanding their pharmacological effects.

| Plant Part | Saikosaponin A (mg/g) | Saikosaponin C (mg/g) | Saikosaponin D (mg/g) | Total Saikosaponins (mg/g) | Reference |

| Roots | 0.12 | 0.16 | 0.96 | 1.24 | [1] |

| Seeds | - | - | - | Highest Content | [2] |

| Stems | - | - | - | Lower Content | [2] |

Table 1: Quantitative Distribution of Major Saikosaponins in Different Parts of Bupleurum falcatum

Experimental Protocols: From Plant to Purified Compound

The isolation and analysis of saikosaponins involve a series of meticulous experimental procedures. The following sections provide a detailed overview of the key methodologies.

Extraction of Saikosaponins

A common method for extracting saikosaponins from the dried and powdered roots of Bupleurum falcatum is solvent extraction.

Protocol: Ethanol Extraction

-

Maceration: The powdered root material is macerated with 70% ethanol at room temperature. A solid-to-solvent ratio of 1:10 (w/v) is typically used.

-

Extraction: The mixture is stirred or agitated for a specified period, often 24 hours, to ensure efficient extraction of the saikosaponins.

-

Filtration: The extract is then filtered to remove the solid plant material.

-

Concentration: The filtrate is concentrated under reduced pressure using a rotary evaporator to yield a crude ethanol extract.

Supercritical fluid extraction (SFE) with CO2 modified with a co-solvent like ethanol has also been optimized for a more environmentally friendly and efficient extraction process. The optimized conditions for SFE have been reported as a pressure of 35 MPa, a temperature of 45°C, an ethanol concentration of 80%, and an extraction time of 3.0 hours[1].

Purification of Saikosaponins

The crude extract is a complex mixture of various compounds. Purification of individual saikosaponins is typically achieved through chromatographic techniques.

Protocol: Column Chromatography

-

Solvent Partitioning: The crude extract is first subjected to solvent-solvent partitioning to separate compounds based on their polarity. A common sequence is to partition the aqueous suspension of the extract successively with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol. The saikosaponins are typically enriched in the n-butanol fraction.

-

Silica Gel Column Chromatography: The n-butanol fraction is then subjected to column chromatography on silica gel. The column is eluted with a gradient of chloroform and methanol, with the polarity of the mobile phase gradually increasing. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing the saikosaponins of interest are further purified using preparative HPLC on a C18 column. A gradient elution with a mobile phase consisting of acetonitrile and water is commonly employed to achieve high purity of the individual saikosaponins.

Analytical Quantification using HPLC

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the quantitative analysis of saikosaponins.

Protocol: HPLC Analysis

-

Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm) is typically used.

-

Mobile Phase: A gradient elution with acetonitrile and water is common. The gradient program is optimized to achieve good separation of the different saikosaponins.

-

Detection: A UV detector set at a wavelength of 205 nm or 210 nm is used for detection.

-

Quantification: Quantification is performed by comparing the peak areas of the saikosaponins in the sample to those of a standard curve prepared with known concentrations of purified saikosaponins.

Pharmacological Activities and Signaling Pathways

Saikosaponins exhibit a remarkable range of pharmacological activities, including anti-inflammatory, anti-cancer, and immunomodulatory effects. These biological actions are mediated through the modulation of various cellular signaling pathways.

Anti-inflammatory Activity

Saikosaponins A and D have been shown to possess potent anti-inflammatory properties. Their mechanism of action involves the inhibition of key inflammatory pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

Inhibitory Concentrations (IC50) of Saikosaponin D [3][4]

| Target | IC50 (µM) |

| E-selectin mediated cell adhesion | 1.8 |

| L-selectin mediated cell adhesion | 3.0 |

| P-selectin mediated cell adhesion | 4.3 |

Table 2: IC50 values of Saikosaponin D in inhibiting selectin-mediated cell adhesion, a key process in inflammation.

The NF-κB signaling pathway is a central regulator of inflammation. In response to inflammatory stimuli like lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This allows the p50/p65 NF-κB dimer to translocate to the nucleus and induce the expression of pro-inflammatory genes. Saikosaponin A has been shown to inhibit the phosphorylation of IκBα, thereby preventing the nuclear translocation of NF-κB.[5][6]

Caption: Saikosaponin A inhibits the NF-κB signaling pathway.

The MAPK signaling pathway, which includes cascades involving p38, JNK, and ERK, is another critical regulator of inflammation. Saikosaponin D has been demonstrated to inhibit the phosphorylation of p38 and JNK in response to inflammatory stimuli, thereby downregulating the expression of pro-inflammatory mediators.[7][8]

Caption: Saikosaponin D modulates the MAPK signaling pathway.

Anti-cancer Activity

Several saikosaponins, particularly saikosaponin D, have demonstrated significant anti-cancer effects in various cancer cell lines. The mechanisms underlying these effects are multifaceted and include the induction of apoptosis (programmed cell death), cell cycle arrest, and the inhibition of cancer cell proliferation and metastasis.

Experimental Workflow for Assessing Anti-cancer Activity

Caption: Workflow for evaluating the anti-cancer effects of saikosaponins.

Conclusion and Future Directions

The journey of saikosaponins from a traditional herbal remedy to a subject of intense scientific scrutiny is a testament to the value of exploring natural products for modern drug discovery. The discovery and characterization of these compounds from Bupleurum falcatum have unveiled a rich source of bioactive molecules with significant therapeutic potential. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers to further explore the pharmacological properties and mechanisms of action of saikosaponins.

Future research should focus on several key areas. A deeper understanding of the direct molecular targets of saikosaponins within various signaling pathways will be crucial for the rational design of more potent and selective derivatives. Further clinical investigations are needed to translate the promising preclinical findings into effective therapeutic applications for inflammatory diseases and cancer. Additionally, exploring synergistic combinations of saikosaponins with existing drugs could open up new avenues for treatment. The continued exploration of the chemical diversity of saikosaponins in other Bupleurum species may also lead to the discovery of novel compounds with unique biological activities. The legacy of saikosaponins is still unfolding, and they are poised to remain a significant area of research in the quest for new and effective medicines.

References

- 1. Saikosaponin D Inhibits Proliferation and Promotes Apoptosis Through Activation of MKK4–JNK Signaling Pathway in Pancreatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Saikosaponin D isolated from Bupleurum falcatum inhibits selectin-mediated cell adhesion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Saikosaponin A mediates the inflammatory response by inhibiting the MAPK and NF-κB pathways in LPS-stimulated RAW 264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Saikosaponin A mediates the inflammatory response by inhibiting the MAPK and NF-κB pathways in LPS-stimulated RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Research progress on the molecular mechanisms of Saikosaponin D in various diseases (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Saikosaponin B3: A Comprehensive Technical Guide on its Chemical Structure and Stereochemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

Saikosaponin B3, a prominent triterpenoid saponin isolated from the roots of Bupleurum species, has garnered significant attention for its diverse pharmacological activities. This technical guide provides an in-depth exploration of the chemical structure and stereochemistry of this compound. It includes a summary of its physicochemical properties, detailed experimental protocols for its isolation and characterization, and an elucidation of its role in key signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.

Chemical Structure and Stereochemistry

This compound is a complex triterpenoid glycoside. Its structure consists of a pentacyclic triterpenoid aglycone, known as saikogenin, linked to a trisaccharide chain.

1.1. Molecular Identity

| Property | Value |

| Molecular Formula | C₄₃H₇₂O₁₄ |

| Molecular Weight | 813.04 g/mol [1] |

| IUPAC Name | (2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5S,6R)-2-[[(3S,4R,4aR,6aR,6bS,8S,8aS,12aS,14R,14aR,14bS)-8-hydroxy-4,8a-bis(hydroxymethyl)-14-methoxy-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,5-dihydroxy-6-methyloxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol[2] |

| CAS Number | 58316-42-0[2] |

| SMILES | C[C@@H]1--INVALID-LINK--O[C@H]2CC[C@]3(--INVALID-LINK--CO)CC[C@@]4([C@@H]3--INVALID-LINK--(C)C)CO)O)C)OC)C)C)O)O[C@H]7--INVALID-LINK--CO)O)O)O">C@@HO |

1.2. Core Aglycone Structure

The aglycone of this compound is a derivative of oleanane, a pentacyclic triterpene. Key structural features include a methoxy group at the C-11 position and a double bond between C-12 and C-13.

1.3. Stereochemistry

The stereochemistry of this compound is crucial for its biological activity. The IUPAC name specifies the absolute configuration at numerous chiral centers within the aglycone and the sugar moieties. A critical stereochemical feature that distinguishes this compound from its isomers is the orientation of the hydroxyl group at the C-16 position of the aglycone. In this compound, this hydroxyl group is in the beta (β) configuration. Its epimer, Saikosaponin B4, possesses an alpha (α) hydroxyl group at the same position. This seemingly minor difference can have a significant impact on their biological activities. The stereochemical assignments are typically confirmed through advanced spectroscopic techniques, primarily 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source |

| Appearance | White solid powder | [3] |

| Boiling Point | 905.4 ± 65.0 °C (at 760 Torr) | [3] |

| Density | 1.34 ± 0.1 g/cm³ | [3] |

| Solubility | Soluble in DMSO, Pyridine, Methanol, Ethanol. Insoluble in water. | [4] |

| Storage | Store at -20°C for long-term stability. |

Experimental Protocols

3.1. Isolation and Purification of this compound from Bupleurum Species

The following protocol is a synthesized methodology based on established procedures for the isolation of saikosaponins.

-

Extraction:

-

Air-dried and powdered roots of a Bupleurum species (e.g., Bupleurum falcatum) are extracted with methanol (MeOH) at room temperature for several days.[5]

-

The methanolic extract is then concentrated under reduced pressure to yield a crude extract.

-

-

Solvent Partitioning:

-

The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform (CHCl₃), and ethyl acetate (EtOAc), to remove lipids and other non-polar compounds.

-

The saikosaponin-rich fraction is typically found in the more polar solvent layers or the remaining aqueous layer.

-

-

Chromatographic Separation:

-

Silica Gel Column Chromatography: The saikosaponin-containing fraction is subjected to silica gel column chromatography, eluting with a gradient of chloroform and methanol. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

Octadecylsilyl (ODS) Column Chromatography: Fractions enriched with this compound are further purified using ODS column chromatography with a methanol-water gradient.

-

High-Performance Liquid Chromatography (HPLC): Final purification to obtain high-purity this compound is achieved by preparative or semi-preparative HPLC on a C18 column. A common mobile phase is a gradient of acetonitrile and water.[6]

-

3.2. Structural Elucidation

The chemical structure and stereochemistry of the purified this compound are confirmed using the following analytical techniques:

-

Mass Spectrometry (MS): Electrospray ionization (ESI-MS) is used to determine the molecular weight and fragmentation pattern, which aids in identifying the aglycone and sugar moieties.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H-NMR and ¹³C-NMR: These are used to identify the types and number of protons and carbons in the molecule.

-

2D-NMR (COSY, HSQC, HMBC, NOESY): These advanced techniques are essential for establishing the connectivity of atoms and the relative stereochemistry of the molecule. For example, NOESY experiments can reveal through-space interactions between protons, which helps to determine the spatial arrangement of atoms and the conformation of the molecule.

-

Signaling Pathways and Biological Activity

This compound, along with other saikosaponins, exhibits a range of biological activities, primarily attributed to its anti-inflammatory properties. These effects are mediated through the modulation of key cellular signaling pathways.

4.1. Inhibition of NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Many pro-inflammatory stimuli, such as lipopolysaccharide (LPS), activate this pathway, leading to the production of inflammatory mediators. Saikosaponins have been shown to inhibit the activation of the NF-κB pathway.[7][8][9] This inhibition can occur at various levels, including preventing the degradation of the inhibitory protein IκBα and blocking the nuclear translocation of the active NF-κB subunits.

Figure 1: Simplified diagram of the inhibitory effect of this compound on the NF-κB signaling pathway.

4.2. Modulation of MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade involved in cellular responses to a variety of external stimuli, including stress and inflammation. Saikosaponins have been demonstrated to modulate the MAPK pathway, which can contribute to their anti-inflammatory effects.[10][11]

Figure 2: Overview of the modulatory effect of this compound on the MAPK signaling pathway.

4.3. Inhibition of Selectin-Mediated Cell Adhesion

The initial step of leukocyte extravasation during inflammation involves the tethering and rolling of leukocytes on the endothelial surface, a process mediated by a family of adhesion molecules called selectins. While Saikosaponin D has been more extensively studied for this activity, related saikosaponins like B3 are also implicated in interfering with this process, thereby reducing the inflammatory response.[2][4][5]

Figure 3: Proposed mechanism of this compound in the inhibition of selectin-mediated cell adhesion.

Conclusion

This compound is a structurally complex natural product with significant therapeutic potential, particularly in the realm of anti-inflammatory drug development. A thorough understanding of its chemical structure, stereochemistry, and mechanisms of action is paramount for its future applications. This guide provides a foundational overview of these aspects, serving as a comprehensive resource for the scientific community. Further research into the precise molecular interactions and the structure-activity relationships of this compound will undoubtedly pave the way for the development of novel and effective therapeutic agents.

References

- 1. Saikosaponin-d Enhances the Anticancer Potency of TNF-α via Overcoming Its Undesirable Response of Activating NF-Kappa B Signalling in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Saikosaponin D isolated from Bupleurum falcatum inhibits selectin-mediated cell adhesion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Anti-Inflammation Effects and Potential Mechanism of Saikosaponins by Regulating Nicotinate and Nicotinamide Metabolism and Arachidonic Acid Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. [PDF] Saikosaponin D Isolated from Bupleurum falcatum Inhibits Selectin-Mediated Cell Adhesion | Semantic Scholar [semanticscholar.org]

- 5. mdpi.com [mdpi.com]

- 6. Simultaneous determination of saikosaponin derivatives in Bupleurum falcatum by HPLC-ELSD analysis using different extraction methods -Journal of Applied Biological Chemistry | Korea Science [koreascience.kr]

- 7. Saikosaponin a and its epimer saikosaponin d exhibit anti-inflammatory activity by suppressing activation of NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Saikosaponin A mediates the inflammatory response by inhibiting the MAPK and NF-κB pathways in LPS-stimulated RAW 264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Saikosaponin A mediates the inflammatory response by inhibiting the MAPK and NF-κB pathways in LPS-stimulated RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Mechanism of the effect of saikosaponin on atherosclerosis in vitro is based on the MAPK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A systematic review of the active saikosaponins and extracts isolated from Radix Bupleuri and their applications - PMC [pmc.ncbi.nlm.nih.gov]

Saikosaponin B3: A Potential Modulator of Lipolysis in Adipocytes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Saikosaponin B3, a triterpenoid saponin isolated from the roots of Bupleurum falcatum L., has been identified as an inhibitor of adrenocorticotropic hormone (ACTH)-induced lipolysis in fat cells.[1] While the precise molecular mechanisms underpinning this inhibitory action remain to be fully elucidated, this discovery positions this compound as a compound of interest for research into the regulation of fat metabolism and potential therapeutic applications in metabolic disorders. This technical guide provides an in-depth overview of the current understanding of this compound's role in lipolysis, drawing parallels with the more extensively studied effects of other saikosaponins on adipocyte biology.

Core Concepts: Lipolysis and its Regulation

Lipolysis is the metabolic process through which triglycerides stored in adipocytes are hydrolyzed into glycerol and free fatty acids. This process is a critical mechanism for mobilizing stored energy to meet the body's demands. The regulation of lipolysis is complex, involving a cascade of hormonal signals and intracellular signaling pathways.

Adrenocorticotropic hormone (ACTH), primarily known for its role in stimulating the adrenal cortex, can also induce lipolysis in adipocytes. This occurs through the activation of the cyclic AMP (cAMP) signaling pathway. Upon binding to its receptor on the adipocyte membrane, ACTH stimulates adenylyl cyclase, leading to an increase in intracellular cAMP levels. Elevated cAMP, in turn, activates protein kinase A (PKA), which then phosphorylates and activates hormone-sensitive lipase (HSL) and perilipin. Phosphorylated perilipin allows HSL access to the lipid droplet, where it catalyzes the breakdown of triglycerides.

This compound and the Inhibition of ACTH-Induced Lipolysis

The primary evidence for the role of this compound in inhibiting lipolysis comes from the observation that it curtails the lipolytic effect of ACTH in fat cells.[1] Although the specific molecular target of this compound within the ACTH signaling cascade has not yet been identified, several potential mechanisms can be hypothesized. This compound might act by:

-

Antagonizing the ACTH receptor: Preventing the initial signaling event.

-

Inhibiting adenylyl cyclase: Blocking the production of cAMP.

-

Modulating phosphodiesterase activity: Increasing the degradation of cAMP.

-

Inhibiting Protein Kinase A (PKA): Preventing the phosphorylation of HSL and perilipin.

-

Directly inhibiting Hormone-Sensitive Lipase (HSL): Blocking the enzymatic breakdown of triglycerides.

Further research is necessary to pinpoint the exact mechanism of action.

Broader Context: Effects of Other Saikosaponins on Adipocyte Biology

While data on this compound is limited, studies on other saikosaponins, particularly Saikosaponin A (SSA) and Saikosaponin D (SSD), provide valuable insights into how this class of compounds can influence fat metabolism. The primary focus of existing research on SSA and SSD has been on their ability to inhibit adipogenesis , the process of preadipocyte differentiation into mature fat cells.[2][3]

These studies have demonstrated that SSA and SSD can suppress the expression of key adipogenic transcription factors, including:

The downregulation of these master regulators of adipogenesis leads to a decreased expression of genes involved in lipid uptake and storage.

The signaling pathways implicated in the anti-adipogenic effects of SSA and SSD include:

-

AMP-activated protein kinase (AMPK) pathway: SSA and SSD have been shown to enhance the phosphorylation of AMPK, a key energy sensor in cells that, when activated, promotes catabolic processes and inhibits anabolic processes like fat storage.[2]

-

Mitogen-activated protein kinase (MAPK) pathway: These saikosaponins have also been observed to modulate MAPK signaling, which is involved in cell differentiation and proliferation.[2]

One study has also suggested that Saikosaponin D may promote fatty acid oxidation through the AMPK-ACC-CPT-1 signaling pathway, further highlighting the multifaceted effects of saikosaponins on lipid metabolism.[4]

Quantitative Data on Saikosaponin A and D Effects on Adipogenesis Markers

The following table summarizes the observed effects of Saikosaponin A (SSA) and Saikosaponin D (SSD) on key markers of adipogenesis in 3T3-L1 preadipocytes. It is important to note that this data pertains to the inhibition of fat cell formation, not the direct inhibition of lipolysis in mature fat cells.

| Compound | Target Molecule | Effect | Concentration Range | Reference |

| Saikosaponin A (SSA) | PPARγ | Suppression of expression | 0.938–15 µM | [2][5] |

| Saikosaponin A (SSA) | C/EBPα | Suppression of expression | 0.938–15 µM | [2][5] |

| Saikosaponin D (SSD) | PPARγ | Suppression of expression | 0.938–15 µM | [2][5] |

| Saikosaponin D (SSD) | C/EBPα | Suppression of expression | 0.938–15 µM | [2][5] |

Experimental Protocols

Detailed experimental protocols for studying the effect of this compound on lipolysis are not yet published. However, a general methodology for an in vitro lipolysis assay is provided below.

In Vitro Lipolysis Assay in 3T3-L1 Adipocytes

1. Cell Culture and Differentiation:

- Culture 3T3-L1 preadipocytes in DMEM supplemented with 10% fetal bovine serum.

- Induce differentiation into mature adipocytes using a standard differentiation cocktail (e.g., containing isobutylmethylxanthine, dexamethasone, and insulin).

- Maintain the differentiated adipocytes for 8-12 days before the assay.

2. Lipolysis Induction:

- Wash the mature adipocytes with Krebs-Ringer bicarbonate buffer (KRBB) supplemented with fatty acid-free bovine serum albumin (BSA).

- Pre-incubate the cells with various concentrations of this compound (or vehicle control) for a specified period (e.g., 1 hour).

- Induce lipolysis by adding ACTH (or another lipolytic agent like isoproterenol) to the medium.

3. Measurement of Glycerol and Free Fatty Acid Release:

- Collect the cell culture medium at different time points after the addition of the lipolytic agent.

- Measure the concentration of glycerol in the medium using a commercially available glycerol assay kit.

- Measure the concentration of free fatty acids in the medium using a commercially available non-esterified fatty acid (NEFA) assay kit.

4. Data Analysis:

- Normalize the glycerol and free fatty acid release to the total protein content of the cells.

- Compare the levels of glycerol and free fatty acids in the this compound-treated groups to the control group to determine the inhibitory effect.

Signaling Pathways and Visualizations

The following diagrams, generated using the DOT language, illustrate the key signaling pathways discussed.

Caption: Hypothetical mechanism of this compound's inhibition of ACTH-induced lipolysis.

Caption: Known anti-adipogenic signaling pathways of Saikosaponins A and D.

Conclusion and Future Directions

This compound presents a novel avenue for the investigation of lipolysis regulation. The initial finding that it inhibits ACTH-induced lipolysis warrants further in-depth studies to elucidate its mechanism of action, potency, and specificity. Future research should focus on:

-

Target Identification: Identifying the specific molecular target(s) of this compound within the lipolytic signaling cascade.

-

In Vivo Studies: Evaluating the effects of this compound on fat metabolism, body weight, and insulin sensitivity in animal models of obesity and metabolic syndrome.

-

Structure-Activity Relationship Studies: Comparing the activity of this compound with other saikosaponins to understand the structural determinants of their effects on lipolysis and adipogenesis.

A comprehensive understanding of this compound's biological activities will be crucial in determining its potential as a therapeutic agent for the management of metabolic diseases.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Saikosaponin A and D Inhibit Adipogenesis via the AMPK and MAPK Signaling Pathways in 3T3-L1 Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Saikosaponin A and D Inhibit Adipogenesis via the AMPK and MAPK Signaling Pathways in 3T3-L1 Adipocytes [ouci.dntb.gov.ua]

- 4. mdpi.com [mdpi.com]

- 5. Saikosaponin A and D Inhibit Adipogenesis via the AMPK and MAPK Signaling Pathways in 3T3-L1 Adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

The Analgesic Potential of Saikosaponin B3: A Mechanistic Exploration

Abstract

Saikosaponins, a group of triterpenoid saponins derived from the medicinal plant Radix Bupleuri, have long been recognized in traditional medicine for their diverse pharmacological activities, including anti-inflammatory, antipyretic, and immunomodulatory effects.[1] Emerging evidence now points towards their significant analgesic properties, offering a promising avenue for the development of novel pain therapeutics. This technical guide provides an in-depth analysis of the analgesic effects of Saikosaponins, with a particular focus on the available data for Saikosaponin B3 and its closely related analogues. We will delve into the core molecular mechanisms, summarize quantitative data from key preclinical studies, detail relevant experimental protocols, and visualize the complex signaling pathways involved. This document is intended for researchers, scientists, and drug development professionals investigating new frontiers in pain management.

Introduction: The Quest for Novel Analgesics

Chronic pain, particularly neuropathic and inflammatory pain, remains a significant clinical challenge.[2][3][4] Current therapeutic options, such as non-steroidal anti-inflammatory drugs (NSAIDs) and opioids, are often associated with limited efficacy and considerable adverse effects, necessitating the search for safer and more effective alternatives.[5] Natural products have historically been a rich source of new therapeutic agents. Saikosaponins, the primary active ingredients of Bupleurum species, represent a promising class of such compounds.[1][6] These oleanane derivatives have demonstrated a wide array of pharmacological activities, and recent studies have begun to elucidate their potential in pain modulation.[4][6] While much of the research has focused on Saikosaponin A (SSa) and Saikosaponin D (SSd), studies also indicate analgesic potential for other members of the family, including this compound.[6]

Core Mechanisms of Analgesia

The analgesic effects of Saikosaponins are intrinsically linked to their potent anti-inflammatory properties.[6][7] The mechanism is multifactorial, involving the modulation of key signaling pathways that regulate the expression of inflammatory mediators and process nociceptive signals.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of the inflammatory response, controlling the transcription of pro-inflammatory cytokines, chemokines, and enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[4][8] In chronic pain states, NF-κB is activated in neurons and glial cells of the spinal cord.[2][3] Studies on Saikosaponin A and D have shown that they effectively suppress the activation of the NF-κB pathway.[8][9][10] This is achieved by preventing the phosphorylation of the inhibitory protein IκBα, which in turn keeps the p65 subunit of NF-κB sequestered in the cytoplasm, blocking its translocation to the nucleus and subsequent gene transcription.[8] This inhibitory action leads to a significant reduction in the production of inflammatory molecules like TNF-α, IL-1β, and IL-6, which are known to sensitize neurons and contribute to hyperalgesia.[1][4][8][9]

Modulation of the MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is another critical regulator of cellular responses to external stimuli, including inflammation.[8] The MAPK family includes p38, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK).[11] Activation of p38 MAPK and JNK in the spinal cord is strongly implicated in the development and maintenance of neuropathic and inflammatory pain.[8][9][12] Saikosaponin A has been shown to attenuate neuropathic pain by reducing the elevated expression of phosphorylated p38 (p-p38) MAPK in the spinal cord.[9] In cell-based assays, SSa was also found to inhibit the phosphorylation of p38, JNK, and ERK in a dose-dependent manner, thereby suppressing the downstream inflammatory cascade.[8]

Interaction with TRP Channels

Transient Receptor Potential (TRP) channels, particularly TRPA1, are crucial sensors of noxious stimuli on primary afferent neurons. Antagonizing these channels is a key strategy for analgesia. In vivo and in vitro studies have demonstrated that saikosaponins can act as TRPA1 antagonists.[2][13] They significantly reduce the nociceptive behaviors in animal models induced by the TRPA1 agonist allyl isothiocyanate (AITC).[2][13] Molecular docking studies suggest that saikosaponins bind to a hydrophobic pocket of the TRPA1 channel, thereby inhibiting its activation and dampening pain signals at their origin.[2][13]

Quantitative Data Summary

The following tables summarize the quantitative findings from preclinical studies investigating the analgesic and anti-inflammatory effects of various saikosaponins.

Table 1: Effects of Saikosaponins on Nociceptive Thresholds in Animal Models

| Saikosaponin | Animal Model | Pain Type | Dosage | Effect on Nociception | Reference |

| SSa | Rat (CCI) | Neuropathic | 6.25-25 mg/kg (i.p.) | Significantly increased mechanical withdrawal threshold and thermal withdrawal latency.[9] | [9] |

| SSa | Rat (CFA) | Inflammatory | 2 mg/kg (i.p.) | Analgesic effect comparable to 100 mg/kg acetyl salicylic acid in mechanical hyperalgesia tests.[6] | [6] |

| SSb2, SSc | Mouse (SART) | Stress-induced | 5-10 mg/kg (oral) | Intense analgesic effect observed after single and repeated administration.[6] | [6] |

| SSa, SSb1, SSb3 | Mouse (SART) | Stress-induced | 5-10 mg/kg (oral) | Some analgesic effect noted after single and repeated administration.[6] | [6] |

| SSd | Mouse (Vincristine) | Neuropathic | 20 mg/kg (p.o.) | Significantly relieved mechanical hypersensitivity.[2] | [2] |

CCI: Chronic Constriction Injury; CFA: Complete Freund's Adjuvant; SART: Specific Alteration of Rhythm in Temperature; i.p.: Intraperitoneal; p.o.: Per os (by mouth).

Table 2: Effects of Saikosaponins on Inflammatory Mediators

| Saikosaponin | Model | Measured Mediators | Effect | Reference |

| SSa | Rat Spinal Cord (CCI) | TNF-α, IL-1β, IL-2 | Inhibited CCI-induced increase in levels.[9] | [9] |

| SSa | RAW 264.7 Cells (LPS) | iNOS, COX-2 | Significantly inhibited expression.[8] | [8][10] |

| SSa, SSd | RAW 264.7 Cells (LPS) | TNF-α, IL-1β, IL-6 | Markedly inhibited expression.[8] | [8][10] |

| SSa, SSd | RAW 264.7 Cells (LPS) | p-p38 MAPK, p-NF-κB | Reduced elevated expression.[9] | [9][10] |

| SS (Total) | Mouse Paw (Formalin) | Arachidonic Acid | Modulated metabolism towards normal range.[5] | [5] |

LPS: Lipopolysaccharide.

Experimental Protocols

The elucidation of the analgesic effects of this compound and its analogues relies on established preclinical models of pain and inflammation.

In Vivo Models of Pain

-

Chronic Constriction Injury (CCI) Model of Neuropathic Pain: This model, used to study the effects of SSa, involves surgically placing loose ligatures around the sciatic nerve in rats.[9] This induces nerve damage that mimics chronic neuropathic pain in humans, characterized by mechanical allodynia and thermal hyperalgesia.[9]

-

Complete Freund's Adjuvant (CFA) Model of Inflammatory Pain: In this model, CFA is injected into the rat's paw, inducing a robust and localized inflammatory response accompanied by hypersensitivity to mechanical and thermal stimuli.[6] This model is used to assess the anti-inflammatory and analgesic properties of test compounds.[6]

-

Formalin-Induced Nociception: Subcutaneous injection of a dilute formalin solution into a mouse's paw elicits a biphasic pain response.[5] The initial acute phase is due to direct activation of nociceptors, while the second, tonic phase is driven by inflammation and central sensitization. This model allows for the differentiation between acute anti-nociceptive and anti-inflammatory effects.

Behavioral Assessment of Analgesia

-

Mechanical Withdrawal Threshold: Assessed using the Von Frey filament test. Calibrated filaments are applied to the plantar surface of the paw to determine the pressure required to elicit a withdrawal reflex. An increase in the threshold indicates an analgesic effect.[9]

-

Thermal Withdrawal Latency: Measured using a radiant heat source (e.g., Hargreaves test) or a hot plate. The time taken for the animal to withdraw its paw from the stimulus is recorded. An increase in latency signifies analgesia.[9]

-

Paw Edema Measurement: The degree of inflammation, particularly in the CFA or formalin models, is quantified by measuring the change in paw volume or thickness using a plethysmometer.[5]

In Vitro and Ex Vivo Assays

-

Cell Culture: Murine macrophage cell lines, such as RAW 264.7, are stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.[8][10] The ability of saikosaponins to inhibit the production of nitric oxide, prostaglandins, and pro-inflammatory cytokines is then measured.

-

Western Blot Analysis: This technique is used to quantify the expression levels of key proteins in signaling pathways. Tissues (e.g., spinal cord) or cell lysates are analyzed for levels of total and phosphorylated proteins like p38 MAPK, NF-κB, and IκBα to determine the compound's effect on pathway activation.[9]

-

Metabolomics: High-performance liquid chromatography combined with mass spectrometry (HPLC-Q-TOF-MS) can be used to analyze metabolic changes in response to inflammation and treatment. This approach has identified that saikosaponins may exert their effects by regulating arachidonic acid metabolism.[5]

Conclusion and Future Directions

The available evidence strongly supports the analgesic potential of saikosaponins, mediated primarily through the potent inhibition of the NF-κB and MAPK inflammatory signaling pathways and modulation of peripheral nociceptors like TRPA1. While much of the detailed mechanistic work has been performed on Saikosaponin A and D, preliminary studies indicate that this compound possesses similar analgesic properties.[6]

For drug development professionals, saikosaponins represent a compelling scaffold for novel analgesic agents. Future research should focus on:

-

Head-to-head comparison studies to determine the relative potency and efficacy of different saikosaponin analogues, including B3.

-

Pharmacokinetic and safety profiling to assess their suitability for clinical development.

-

Elucidation of further molecular targets to build a more complete picture of their mechanism of action.

By leveraging a deeper understanding of these natural compounds, the scientific community can pave the way for a new class of therapeutics to address the unmet needs in chronic pain management.

References

- 1. The Role of Saikosaponins in Therapeutic Strategies for Age-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Role of Saponins in the Treatment of Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 3. encyclopedia.pub [encyclopedia.pub]

- 4. The Role of Saponins in the Treatment of Neuropathic Pain [mdpi.com]

- 5. Anti-Inflammation Effects and Potential Mechanism of Saikosaponins by Regulating Nicotinate and Nicotinamide Metabolism and Arachidonic Acid Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. This compound | C43H72O14 | CID 21637635 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Saikosaponin A mediates the inflammatory response by inhibiting the MAPK and NF-κB pathways in LPS-stimulated RAW 264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Attenuation of neuropathic pain by saikosaponin a in a rat model of chronic constriction injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Saikosaponin a and its epimer saikosaponin d exhibit anti-inflammatory activity by suppressing activation of NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. news-medical.net [news-medical.net]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

Preliminary Research on the Therapeutic Potential of Saikosaponin B3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract